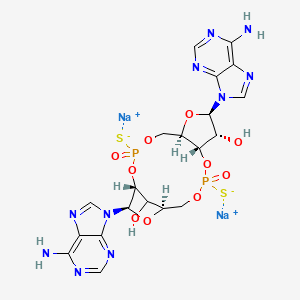

ADU-S100 (disodium salt)

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

ADU-S100 (disodium salt) is a synthetic cyclic dinucleotide agonist of the stimulator of interferon genes (STING) receptor. It is structurally identical to the clinically relevant molecule MIW815 and is currently being investigated for its potential in cancer immunotherapy. This compound activates all known human and murine STING alleles, leading to the production of type I interferons and other cytokines, which play a crucial role in the immune response against tumors .

Métodos De Preparación

ADU-S100 (disodium salt) can be synthesized through a series of chemical reactions involving the formation of cyclic dinucleotides. The synthetic route typically involves the use of phosphorothioate diester linkages to protect the compound from degradation by phosphodiesterases. The preparation method for in vivo use includes dissolving the compound in a mixture of DMSO, PEG300, Tween 80, and ddH2O to ensure stability and bioavailability .

Análisis De Reacciones Químicas

ADU-S100 (disodium salt) primarily undergoes reactions that involve the activation of the STING pathway. Upon recognition by the STING receptor, it induces the production of type I interferons and other pro-inflammatory cytokines such as TNF-α, IL-6, and MCP-1. The compound also induces the aggregation of STING and the phosphorylation of TANK-binding kinase 1 (TBK1) and interferon regulatory factor 3 (IRF3), leading to the activation of downstream immune responses .

Aplicaciones Científicas De Investigación

ADU-S100 (disodium salt) has shown significant potential in various scientific research applications, particularly in cancer immunotherapy. It has been demonstrated to induce CD8+ T-cell mediated antitumor immunity in various animal models, including rat esophageal adenocarcinoma and mouse tumor models. The compound has also been shown to potentiate the effects of immune checkpoint inhibitors, leading to enhanced tumor regression and a robust antitumor immune response .

Mecanismo De Acción

The mechanism of action of ADU-S100 (disodium salt) involves the activation of the STING receptor, which is a critical adaptor protein in the innate immune sensing of cancer. Upon binding to STING, the compound induces the production of type I interferons and other cytokines, leading to the activation of dendritic cells and the recruitment of specialized immune cells to the tumor microenvironment. This results in a robust and durable antigen-specific T-cell mediated immune response against cancer cells .

Comparación Con Compuestos Similares

ADU-S100 (disodium salt) is structurally identical to MIW815 and shares similar biological activities. Other similar compounds include 2’3’-c-di-AM (PS)2 (Rp,Rp) (disodium salt), which is also a STING agonist with potent antitumor and immunostimulant activities. These compounds are characterized by their ability to activate all known human and murine STING alleles and induce the production of type I interferons and other cytokines .

Propiedades

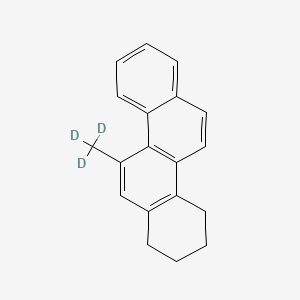

Fórmula molecular |

C20H22N10Na2O10P2S2 |

|---|---|

Peso molecular |

734.5 g/mol |

Nombre IUPAC |

disodium;(1R,6R,8R,9R,10S,15R,17R)-8,17-bis(6-aminopurin-9-yl)-3,12-dioxo-3,12-disulfido-2,4,7,11,13,16-hexaoxa-3λ5,12λ5-diphosphatricyclo[13.2.1.06,10]octadecane-9,18-diol |

InChI |

InChI=1S/C20H24N10O10P2S2.2Na/c21-15-9-17(25-3-23-15)29(5-27-9)19-12(32)13-8(38-19)2-36-42(34,44)40-14-11(31)7(1-35-41(33,43)39-13)37-20(14)30-6-28-10-16(22)24-4-26-18(10)30;;/h3-8,11-14,19-20,31-32H,1-2H2,(H,33,43)(H,34,44)(H2,21,23,25)(H2,22,24,26);;/q;2*+1/p-2/t7-,8-,11?,12-,13-,14-,19-,20-,41?,42?;;/m1../s1 |

Clave InChI |

GDWOOOCBNOMMTL-LJFXOJISSA-L |

SMILES isomérico |

C1[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=NC4=C(N=CN=C43)N)O)OP(=O)(OC[C@@H]5C([C@H]([C@@H](O5)N6C=NC7=C(N=CN=C76)N)OP(=O)(O1)[S-])O)[S-].[Na+].[Na+] |

SMILES canónico |

C1C2C(C(C(O2)N3C=NC4=C(N=CN=C43)N)OP(=O)(OCC5C(C(C(O5)N6C=NC7=C(N=CN=C76)N)O)OP(=O)(O1)[S-])[S-])O.[Na+].[Na+] |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2S,3R,4R,5R,6S)-2-[(2R,3R,5R,6R)-3-[(2S,3R,4R,5S)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-5-hydroxy-2-(hydroxymethyl)-6-[(1S,2S,4S,5'R,6R,7S,8R,9S,12S,13R,16S)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-16-yl]oxyoxan-4-yl]oxy-6-methyloxane-3,4,5-triol](/img/structure/B12426450.png)

![3-[2-(5,5,8a-trimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl)ethenyl]furan](/img/structure/B12426460.png)

![[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-[(4S)-4-(2-hydroxypropan-2-yl)cyclohexene-1-carbonyl]oxyoxan-2-yl]methyl (4S)-4-(2-hydroxypropan-2-yl)cyclohexene-1-carboxylate](/img/structure/B12426476.png)

![3-(3,4-Dihydroxy-2-methoxyphenyl)-1-[4-hydroxy-3-(3-methylbut-2-EN-1-YL)phenyl]prop-2-EN-1-one](/img/structure/B12426491.png)

![(4S,9S,10S)-9,10,18-trihydroxy-16-methoxy-4-methyl-3-oxabicyclo[12.4.0]octadeca-1(14),15,17-triene-2,8-dione](/img/structure/B12426495.png)

![(2E,4E)-5-[(1R,7S,8S,9R)-7-acetyloxy-4-ethoxycarbonyl-9-methyl-11-oxo-10-oxatricyclo[6.3.2.01,7]tridec-3-en-9-yl]-2-methylpenta-2,4-dienoic acid](/img/structure/B12426506.png)